2-(Pyrazin-2-yloxy)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrazin-2-yloxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-1-4-10-6-5-8-2-3-9-6/h2-3,5H,1,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSIHDXQCZTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553547 | |
| Record name | 2-[(Pyrazin-2-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117156-54-4 | |
| Record name | 2-[(Pyrazin-2-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies: Pathways to the Chemical Compound and Its Analogs
Retrosynthetic Analysis of the 2-(Pyrazin-2-yloxy)ethan-1-amine Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals key disconnections that guide the synthetic strategy.
The primary disconnection points are the C-O ether linkage and the C-N bond of the amine. This suggests two main retrosynthetic pathways:
Pathway A: Ether Formation First. This approach involves first coupling a pyrazine (B50134) precursor with a protected ethanolamine (B43304) derivative, followed by deprotection to reveal the primary amine.
Pathway B: Amine Formation First. Alternatively, one could start with a pyrazine-containing fragment already bearing the ether linkage and a precursor to the amine, which is then converted to the final amine functionality.
The choice between these pathways often depends on the availability of starting materials and the compatibility of functional groups in the planned reaction sequence.
Classical Synthetic Approaches to Structural Subunits
The formation of the pyrazin-2-yloxy ether linkage is a critical step in the synthesis of the target molecule. Several classical methods for ether synthesis can be adapted for this purpose.
One common approach is the Williamson ether synthesis , which involves the reaction of a pyrazinolate salt with an alkyl halide. In this case, 2-hydroxypyrazine (B42338) can be deprotonated with a suitable base to form the corresponding pyrazinolate, which then acts as a nucleophile to displace a leaving group on a 2-carbon electrophile, such as 2-bromoethanol (B42945) or a protected version thereof.
Another useful method is the Mitsunobu reaction , which allows for the coupling of an alcohol with a pronucleophile under mild conditions. Here, 2-hydroxypyrazine could be reacted with a protected ethanolamine in the presence of a phosphine (B1218219) and an azodicarboxylate to form the desired ether linkage.
The choice of method may be influenced by factors such as the desired reaction conditions and the presence of other functional groups in the molecule.
The introduction of the ethan-1-amine moiety can be achieved through various well-established amine synthesis reactions.
Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org This two-part process involves the initial reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this could involve reacting 2-(pyrazin-2-yloxy)acetaldehyde with ammonia (B1221849), followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.com
Interactive Data Table: Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH4) | A common and relatively mild reducing agent. |
| Sodium Cyanoborohydride (NaBH3CN) | Selective for reducing imines in the presence of aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A mild and selective reducing agent. |
| Catalytic Hydrogenation | Utilizes catalysts like platinum, palladium, or nickel. wikipedia.org |
Nucleophilic substitution reactions provide a direct route to amines. libretexts.org In this context, a common strategy is the reaction of an alkyl halide with ammonia or an ammonia equivalent. studymind.co.ukchemguide.co.uk For the target molecule, 2-(2-bromoethoxy)pyrazine could be treated with a concentrated solution of ammonia in ethanol (B145695) under heat in a sealed tube to yield the desired primary amine. chemguide.co.uk
A significant drawback of using ammonia directly is the potential for over-alkylation, leading to the formation of secondary and tertiary amines. chemistrysteps.comyoutube.com Using a large excess of ammonia can help to favor the formation of the primary amine. studymind.co.uk
The Gabriel synthesis is a classic and reliable method for preparing primary amines that avoids the issue of over-alkylation seen in direct nucleophilic substitution with ammonia. chemistrysteps.comlibretexts.orgwikipedia.org This method utilizes potassium phthalimide (B116566) as a surrogate for the ammonia nucleophile. wikipedia.org
The synthesis proceeds in two main steps:
N-Alkylation: Potassium phthalimide is reacted with a primary alkyl halide, in this case, a 2-haloethoxy-pyrazine derivative, via an SN2 reaction to form an N-alkylated phthalimide. chemistrysteps.com
Deprotection: The resulting N-alkylphthalimide is then cleaved to release the primary amine. organicchemistrytutor.com This is often achieved by reaction with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. libretexts.orgwikipedia.org
Interactive Data Table: Key Steps in Gabriel Synthesis
| Step | Reagents | Product |
| Deprotonation of Phthalimide | Phthalimide, Potassium Hydroxide | Potassium Phthalimide |
| N-Alkylation | Potassium Phthalimide, Primary Alkyl Halide | N-Alkylphthalimide |
| Amine Liberation | N-Alkylphthalimide, Hydrazine | Primary Amine, Phthalhydrazide |
While the Gabriel synthesis is effective, the conditions for the deprotection step can be harsh. wikipedia.org
Introduction of the Ethan-1-amine Moiety via Amine Synthesis Reactions
Hofmann and Curtius Rearrangements for Amine Generation
The synthesis of primary amines is a fundamental transformation in organic chemistry, and both the Hofmann and Curtius rearrangements offer effective pathways to convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. These methods are particularly relevant for generating the terminal amine group in structures analogous to the target compound, starting from a precursor with an additional carbon atom in the side chain.
The Hofmann rearrangement utilizes a primary amide, which is treated with bromine (or chlorine) and a strong base, such as sodium hydroxide, to yield a primary amine. The reaction proceeds through several steps, including the formation of an N-haloamide and a subsequent rearrangement of a bromoamide anion. A key step involves the migration of the alkyl group from the carbonyl carbon to the adjacent nitrogen, which results in the formation of an isocyanate intermediate. This intermediate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to produce the final primary amine.
The Curtius rearrangement provides an alternative route, starting from an acyl azide (B81097). The acyl azide is typically prepared from an acid chloride. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form the same isocyanate intermediate seen in the Hofmann rearrangement. Subsequent hydration of the isocyanate leads to the formation of a carbamic acid, which, after decarboxylation, yields the primary amine. Both rearrangements are mechanistically similar in their reliance on the isocyanate intermediate and the ultimate loss of a carbon atom as carbon dioxide.
| Rearrangement | Starting Material | Key Intermediate | Byproducts |
| Hofmann | Primary Amide (R-CONH₂) | Isocyanate (R-N=C=O) | CO₂, Halide Salt |
| Curtius | Acyl Azide (R-CON₃) | Isocyanate (R-N=C=O) | CO₂, N₂ |
Assembly of the Full this compound Framework
Constructing the complete molecular architecture of this compound involves the strategic formation of the pyrazine ring and the attachment of the 2-aminoethoxy side chain.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of heterocyclic systems like pyrazine. The pyrazine ring itself is commonly formed through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For instance, the reaction of α,β-diaminopropionic acid with glyoxal (B1671930) in an alkaline medium can produce dihydropyrazinoic acid, which is then oxidized to pyrazinoic acid. This general strategy can be adapted to create substituted pyrazines.
To assemble the target molecule, one could envision a pathway where a suitably protected 2-aminoethanol derivative is condensed with a 1,2-dicarbonyl compound and a source of ammonia, or where a pre-formed aminopyrazine undergoes condensation with a molecule containing the ethoxy fragment. For example, a one-pot, three-component condensation reaction involving a 2-aminopyridine, an aldehyde, and an alkyne has been shown to be an efficient method for synthesizing related imidazo[1,2-a]pyridine (B132010) structures, highlighting the utility of multicomponent condensation strategies.
Coupling Reactions under Basic Conditions
The ether linkage in this compound is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halopyrazine (e.g., 2-chloropyrazine) with the alkoxide of 2-aminoethanol. The reaction is conducted under basic conditions, where a base such as sodium hydride or potassium carbonate is used to deprotonate the hydroxyl group of the 2-aminoethanol, making it a more potent nucleophile. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, leading to the displacement of the halide and the formation of the C-O ether bond. The amination of heteroaryl chlorides, a similar SNAr process, has been shown to proceed readily with various amines in the presence of bases like potassium fluoride (B91410) (KF).
Advanced Synthetic Strategies and Methodologies
Modern organic synthesis employs sophisticated techniques to achieve higher efficiency, milder reaction conditions, and broader substrate scope.
Palladium-Catalyzed Cross-Coupling Reactions for C-N and C-O Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the formation of C-N and C-O bonds. These methods offer a versatile and reliable alternative to traditional SNAr reactions, especially for less reactive substrates. The synthesis of the target molecule or its analogs could involve coupling a halopyrazine with a protected 2-aminoethanol (for C-O bond formation) or coupling an aminopyrazine with a suitable haloethanol derivative (for C-N bond formation, followed by etherification).
These reactions typically employ a palladium catalyst precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine ligand and a base. The choice of ligand is critical for reaction efficiency and can range from bidentate ligands like Xantphos to bulky biarylphosphine ligands such as SPhos and tBuBrettPhos. The base, often cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), plays a crucial role in the catalytic cycle. These mild conditions allow for the coupling of a wide array of amines and alcohols with various aryl and heteroaryl halides.
| Catalyst / Ligand | Base | Coupling Type | Substrate Example | Reference |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | C-N (Amides) | N-substituted 4-bromo-7-azaindole | |
| Pd₂(dba)₃ / Xantphos | K₂CO₃ | C-O (Phenols) | N-substituted 4-bromo-7-azaindole | |
| Pd / AdBrettPhos | N/A | C-N (Amides) | Five-membered heterocyclic bromides | |
| Pd-precatalyst / tBuBrettPhos | N/A | C-N (Amines) | Unprotected bromoimidazoles |
Solid-Phase Organic Synthesis (SPOS) Techniques for Scaffold Construction
Solid-Phase Organic Synthesis (SPOS) is a powerful technique for the construction of chemical libraries and complex molecules. In SPOS, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. A key advantage is the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing of the resin.
This methodology can be applied to construct the this compound scaffold. For example, a pyrazine core could be immobilized on a resin. The side chain could then be built step-wise on the solid support. Alternatively, a protected amino acid could be attached to the resin, followed by a series of reactions to form the pyrazine ring and the ether linkage. SPOS has been successfully used to synthesize various heterocyclic scaffolds, including pyridones, pyrazines, diketopiperazines, and diketomorpholines. The divergent library design in SPOS allows for the creation of multiple related structures from a common intermediate, making it an efficient strategy for generating analogs of the target compound for further study.
Stereoselective and Asymmetric Synthetic Pathways
Achieving stereochemical control is a significant goal in modern organic synthesis, particularly for producing compounds with specific biological activities. The synthesis of enantiomerically pure or enriched analogs of this compound often relies on strategies that introduce chirality in a controlled manner.
One common approach involves the use of chiral starting materials, such as enantiomerically pure amino alcohols, which can be elaborated into the desired pyrazine derivatives. nih.gov For instance, the synthesis of bis-steroidal pyrazine derivatives has been accomplished where the stereochemistry of the final product is dictated by the chiral steroid backbone. nih.gov Another powerful strategy is asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. While specific examples for this compound are not extensively documented, the principles are widely applied in the synthesis of related heterocyclic compounds like piperazines. rsc.org For example, convergent enantioselective syntheses have been developed for complex molecules where a pyrazine-forming reaction is a key step, combining distinct chiral fragments. mdpi.comnih.gov
Key Asymmetric Strategies for Pyrazine Analogs:
Chiral Pool Synthesis: Utilizes readily available chiral starting materials (e.g., amino acids, steroids). nih.govmdpi.comnih.gov
Auxiliary-Controlled Reactions: A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction.
Asymmetric Catalysis: Employs chiral metal complexes or organocatalysts to induce enantioselectivity. rsc.org
Multi-Component Reactions (MCRs) for Diverse Derivatization
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly efficient for generating chemical diversity. nih.gov These reactions are prized for their operational simplicity, time and energy savings, and high atom economy. nih.gov
For the derivatization of pyrazine-containing scaffolds, isocyanide-based MCRs like the Ugi and Passerini reactions are particularly valuable. nih.govnih.gov
Ugi Four-Component Reaction (Ugi-4CR): This reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov By varying these four components, a vast library of derivatives can be rapidly assembled. An Ugi-based approach has been successfully developed for the expedient assembly of diverse pyrazin-2(1H)-one frameworks, demonstrating high bond-forming efficiency and structural diversity. researchgate.net The initial product of the Ugi reaction is an α-acetamido carboxamide, which can then undergo further cyclization and modification steps to yield the desired pyrazine core. nih.gov
Passerini Three-Component Reaction: This reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This method has been used to synthesize novel derivatives of pyrazinoic acid, showcasing its utility in modifying the pyrazine scaffold. researchgate.net
The power of MCRs lies in their convergent nature, allowing for the creation of complex molecules in a single step from simple, readily available starting materials. researchgate.net
Table 1: Comparison of Ugi and Passerini Multi-Component Reactions
| Feature | Ugi Reaction | Passerini Reaction |
| Number of Components | Four (amine, carbonyl, carboxylic acid, isocyanide) | Three (carbonyl, carboxylic acid, isocyanide) |
| Primary Product | α-Acetamido carboxamide | α-Acyloxy amide |
| Key Intermediate | Nitrilium ion formed from an imine | Adduct from carbonyl, acid, and isocyanide |
| Typical Application | Synthesis of peptide-like structures and complex heterocycles | Synthesis of α-hydroxy carboxamide derivatives |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and predicting outcomes.
Exploration of Amine Alkylation and Acylation Mechanisms
Modifying the amine group of this compound through alkylation or acylation is a common derivatization strategy. However, the mechanisms and outcomes of these two reactions differ significantly.
Amine Alkylation: This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks an alkyl halide, displacing the halide leaving group. libretexts.org A significant challenge in the alkylation of primary amines is over-alkylation. masterorganicchemistry.commasterorganicchemistry.com The primary amine product is often more nucleophilic than the starting amine, leading it to compete for the alkyl halide and form secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This "runaway" reaction can make it difficult to selectively produce the mono-alkylated product. masterorganicchemistry.com
Amine Acylation: In contrast, acylation of a primary or secondary amine with an acid chloride or anhydride (B1165640) is a much more controlled reaction. The mechanism is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride) and form an amide. Crucially, the resulting amide is significantly less nucleophilic and less reactive than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org This deactivation prevents over-acylation, making it a highly effective and selective transformation. libretexts.org
Detailed Analysis of Reductive Amination Reaction Mechanisms
Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy for synthesizing amines. masterorganicchemistry.comscienceinfo.com The process converts a carbonyl group (from an aldehyde or ketone) into an amine via an imine intermediate. scienceinfo.com The mechanism involves two main stages:
Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon. scienceinfo.comorganicchemistrytutor.com This forms a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal is protonated and subsequently loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). scienceinfo.comorganicchemistrytutor.com This step is typically reversible.
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond. This is accomplished using a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound. masterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the aldehyde or ketone precursor but are effective at reducing the protonated imine intermediate. masterorganicchemistry.comorganicchemistrytutor.com This selectivity allows the entire process to be carried out in a single pot. organicchemistrytutor.com
Nucleophilic Aromatic Substitution Mechanisms on the Pyrazine Ring
The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic property makes it susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction for attaching the -(yloxy)ethan-1-amine side chain to the pyrazine core. wikipedia.org
The SNAr mechanism is a two-step addition-elimination process:
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile (e.g., the alkoxide from 2-aminoethanol) on a carbon atom of the pyrazine ring that bears a suitable leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.com This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nitrogen atoms in the pyrazine ring are crucial for stabilizing this anionic intermediate by delocalizing the negative charge, thereby activating the ring towards attack. wikipedia.org
Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyrazine ring is restored, yielding the final substituted product. masterorganicchemistry.comgovtpgcdatia.ac.in
The reactivity of the pyrazine ring in SNAr reactions is enhanced by the presence of electron-withdrawing groups and is a common strategy in the synthesis of substituted pyrazines and other nitrogen-containing heterocycles. wikipedia.orgresearchgate.net
Table 2: Mechanistic Overview of Key Transformations
| Reaction | Key Steps | Intermediate(s) | Controlling Factors |
| Amine Alkylation | SN2 attack of amine on alkyl halide | Quaternary ammonium salt (transition state) | Nucleophilicity of amine, steric hindrance |
| Amine Acylation | Nucleophilic acyl substitution | Tetrahedral intermediate | Electrophilicity of carbonyl, stability of leaving group |
| Reductive Amination | 1. Imine/Iminium ion formation2. Hydride reduction | Hemiaminal, Imine/Iminium ion | pH, choice of selective reducing agent |
| SNAr on Pyrazine | 1. Nucleophilic addition2. Leaving group elimination | Meisenheimer complex (anionic σ-complex) | Ring electronics (electron-deficient), nature of leaving group |
Molecular Structure and Conformation: Advanced Characterization and Modeling
Crystallographic Investigations and Solid-State Structural Analysis
While a specific single-crystal X-ray diffraction study for 2-(Pyrazin-2-yloxy)ethan-1-amine is not widely published, analysis of closely related pyrazine (B50134) derivatives and general principles of organic crystal structures allow for a hypothetical discussion of its solid-state characteristics. The synthesis of various derivatives has been confirmed through techniques including NMR and mass spectrometry, which lays the groundwork for future crystallographic analysis. nih.gov
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
Note: This data is hypothetical and serves as a placeholder for experimental findings.
The presence of an amine group (-NH₂) and a pyrazine ring makes this compound a prime candidate for forming extensive hydrogen bonding networks. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the ether oxygen can act as acceptors. These interactions are critical in dictating the packing of molecules in the crystal lattice.
The assembly of molecules in the crystal is governed by a combination of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the pyrazine rings of adjacent molecules. The study of these features would elucidate the formation of higher-order structures, such as layers or three-dimensional networks, in the solid state.
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for confirming the structure of this compound in solution.
Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrazine-H | 8.0-8.3 | m |
| -O-CH₂- | 4.4-4.6 | t |
| -CH₂-NH₂ | 3.0-3.2 | t |
Note: This data is predicted and may vary based on solvent and experimental conditions.
Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| Pyrazine-C (adjacent to N) | ~145 |
| Pyrazine-C (adjacent to O) | ~155 |
| -O-CH₂- | ~65 |
Note: This data is predicted and may vary based on solvent and experimental conditions.
Advanced Mass Spectrometry (MS) Techniques (ESI-MS, LC-MS, HRMS)
Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and elemental composition of this compound. Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of the intact molecule, typically observing the protonated molecule [M+H]⁺. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the analysis of the compound within complex mixtures. nih.govrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule with a high degree of confidence. researchgate.net
For instance, in the analysis of related pyrazine derivatives, LC-MS has been instrumental in confirming the structures of newly synthesized compounds. nih.govrsc.org The coupling of LC with tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by providing fragmentation patterns of the parent ion. nih.govnih.gov
Table 1: Predicted Collision Cross Section (CCS) Data for 2-(Pyrazin-2-yl)ethan-1-amine Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 124.08693 | 123.5 |
| [M+Na]⁺ | 146.06887 | 131.5 |
| [M-H]⁻ | 122.07237 | 124.0 |
| [M+NH₄]⁺ | 141.11347 | 142.6 |
| [M+K]⁺ | 162.04281 | 129.6 |
| [M+H-H₂O]⁺ | 106.07691 | 116.3 |
| [M+HCOO]⁻ | 168.07785 | 146.9 |
| [M+CH₃COO]⁻ | 182.09350 | 171.7 |
Note: This data is for the related compound 2-(pyrazin-2-yl)ethan-1-amine and serves as a predictive example. Data sourced from PubChem. uni.lu
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of a related compound, 1-(pyrazin-2-yl) piperidin-2-ol, has been analyzed and interpreted with the aid of theoretical calculations. researchgate.net For heterocyclic aromatic compounds, characteristic C-H out-of-plane bending vibrations are typically observed in the range of 700-1000 cm⁻¹, while C-C stretching vibrations appear in the 1200-1650 cm⁻¹ region. researchgate.net
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combined use of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule. researchgate.netnipne.ro For instance, in the study of 2,5-di(pyridin-2-yl)pyrazine ruthenium complexes, resonance Raman spectroscopy was used to characterize the ground state absorption spectrum. rsc.org
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique provides insights into the conjugated systems and the presence of chromophores. The pyrazine ring in this compound is expected to give rise to characteristic absorption bands. The UV/Visible spectrum of pyrazine itself is well-documented in the NIST WebBook. nist.gov The study of related compounds, such as Schiff bases derived from 2-(piperidin-4-yl)ethanamine, has utilized UV-Visible spectroscopy to monitor reaction progress. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to interpret and predict the electronic absorption spectra of molecules. researchgate.net
Theoretical and Computational Structural Elucidation
In conjunction with experimental techniques, theoretical and computational methods provide invaluable insights into the molecular structure, conformational preferences, and electronic properties of this compound.
Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting the geometries, vibrational frequencies, and electronic properties of molecules. researchgate.netnih.gov The B3LYP functional is a commonly used hybrid functional that often provides a good balance between accuracy and computational cost. nih.govirjweb.com Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit often less accurate, approach to solving the electronic Schrödinger equation. nih.gov For complex molecules, these calculations can help in assigning experimental vibrational spectra and understanding the nature of chemical bonds. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the conformational space of a molecule over time. By simulating the atomic motions based on a given force field, MD can reveal the preferred conformations and the dynamic behavior of the flexible ethanamine side chain of this compound. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. nih.govirjweb.com A smaller gap generally suggests higher reactivity. nih.gov DFT calculations are widely used to compute the HOMO and LUMO energies and visualize their spatial distribution, providing insights into the reactive sites of the molecule. researchgate.netresearchgate.net
Conformational Energy Landscape Analysis
Theoretical calculations and spectroscopic studies on related molecules provide a robust framework for predicting the conformational behavior of this compound. The primary factors governing the stability of different conformers include steric hindrance, electrostatic interactions (re-pulsion and attraction), and the potential for intramolecular hydrogen bonding.
Rotational Barriers and Torsional Profiles
The rotation around the single bonds in this compound is not free and is characterized by specific energy barriers. These barriers can be estimated by analogy with simpler, related molecules.
Pyrazinyl-Oxygen Bond Rotation: The rotation around the bond connecting the pyrazine ring to the ether oxygen is a key conformational determinant. For analogous aryl ethers, such as methoxybenzene, the barrier to rotation around the C(aryl)-O bond is influenced by electronic effects. In 2-methoxypyridine, a related heterocyclic ether, theoretical calculations have shown a preference for a planar conformation where the methoxy (B1213986) group is cis (or syn) to the ring nitrogen. This preference is often attributed to favorable orbital interactions or minimized repulsion. rsc.org For this compound, a similar planarity or near-planarity of the C-O-C(ethyl) fragment with the pyrazine ring is expected to be energetically favorable. The rotational barrier is likely influenced by the electronic nature of the pyrazine ring and potential steric interactions with the ethylamine (B1201723) side chain.
Ethylamine Side Chain Torsion: The conformation of the ethylamine side chain is governed by rotations around the O-CH2, CH2-CH2, and CH2-NH2 bonds. The most significant of these is the torsion around the CH2-CH2 bond, which typically exhibits energy minima for gauche and anti (or trans) conformations. Studies on substituted ethanes have quantified these rotational barriers. youtube.com For instance, the barrier to rotation in ethane (B1197151) itself is approximately 2.7-3.0 kcal/mol. msu.edu
Stable Conformers and Intramolecular Interactions
The relative stability of the conformers of this compound will be largely dictated by the interplay of non-covalent interactions.
Intramolecular Hydrogen Bonding: A crucial interaction that can significantly stabilize certain conformations is intramolecular hydrogen bonding between the terminal amine group (-NH2) and other acceptor atoms in the molecule. In the case of this compound, the most likely hydrogen bond would be between a hydrogen atom of the amine group and one of the nitrogen atoms of the pyrazine ring, or the ether oxygen atom. Studies on 2-aminoethanol have demonstrated that the gauche conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups, making it the most stable conformer in the gas phase. frontiersin.orgresearchgate.netstudentdoctor.net A similar scenario is plausible for this compound, where a gauche conformation of the N-C-C-O backbone could facilitate a stabilizing hydrogen bond.
Steric and Electrostatic Effects: The size of the pyrazinyloxy group will create steric hindrance that disfavors eclipsed conformations along the ethylamine chain. Electrostatic repulsion between lone pairs on the ether oxygen and the pyrazine nitrogens, as well as the amine nitrogen, will also play a role in determining the lowest energy structures.
Computational Modeling Insights
While specific data is sparse, computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for mapping the conformational energy landscape. Such studies on analogous systems provide insight into the expected outcomes for this compound. For example, calculations on 2-aminoethanol have shown that the most stable conformer, stabilized by an intramolecular hydrogen bond, is significantly lower in energy than other conformers. researchgate.net A similar computational investigation of this compound would likely reveal a set of low-energy conformers distinguished by the orientation of the ethylamine chain relative to the pyrazine ring and the presence or absence of an intramolecular hydrogen bond.
Data Tables
The following tables provide estimated and comparative data for the conformational analysis of this compound, based on findings from structurally related molecules.
Table 1: Estimated Rotational Energy Barriers for Key Torsional Angles
| Rotatable Bond | Analogous System | Estimated Rotational Barrier (kcal/mol) | Primary Contributing Factors |
| Pyrazinyl-O | Methoxybenzene/Anisole | ~3-5 | Steric hindrance, π-conjugation |
| O-CH2 | Aryl ethyl ethers | ~2-4 | Steric hindrance |
| CH2-CH2 | 1,2-disubstituted ethanes | ~3-6 | Torsional strain, steric hindrance |
| CH2-NH2 | Ethylamine | ~2 | Torsional strain |
Table 2: Predicted Relative Stabilities of Key Conformers
| Conformer Description | Key Dihedral Angles (N-C-C-O) | Predicted Relative Energy (kcal/mol) | Stabilizing/Destabilizing Factors |
| Gauche (H-bonded) | ~60° | 0 (most stable) | Intramolecular H-bond (N-H···N or N-H···O) |
| Anti (extended) | ~180° | 1-3 | Lower steric hindrance, but lacks H-bond |
| Eclipsed | 0°, 120° | > 5 (least stable) | High torsional and steric strain |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Rational Ligand Design Strategies
The design of ligands based on the 2-(Pyrazin-2-yloxy)ethan-1-amine core is a testament to the power of rational, structure-based approaches in medicinal chemistry. By systematically altering the core components, chemists can fine-tune the pharmacological profile of these molecules.
Scaffold Modification and Optimization of the Pyrazine-Ether-Amine Core
The pyrazine-ether-amine framework is a privileged structure in medicinal chemistry, offering multiple points for modification to enhance biological activity. acs.org The pyrazine (B50134) component, an aromatic ring containing two nitrogen atoms, is frequently utilized as a bioisostere for other aromatic systems like benzene, pyridine (B92270), and pyrimidine (B1678525) in drug design. pharmablock.com One of the pyrazine nitrogens often acts as a hydrogen bond acceptor, anchoring the molecule to the hinge region of kinase proteins. pharmablock.com
In the context of Janus kinase 2 (JAK2) inhibitors, molecular cluster analysis has revealed that pyrazine scaffolds can exhibit nanomolar potency. nih.gov The ether linkage provides rotational flexibility, allowing the remainder of the molecule to adopt an optimal conformation within the binding pocket. The terminal amine group serves as a versatile handle for introducing a variety of substituents that can form additional interactions with the target protein, thereby increasing affinity and selectivity.
Optimization of this core is often guided by a deep understanding of the target's three-dimensional structure. For instance, in the development of antimalarial compounds based on a 1,2,4-triazolo[4,3-a]pyrazine scaffold, amination at specific positions of the pyrazine ring was explored to generate a library of analogs with varying activity. researchgate.net This highlights the importance of the substitution pattern on the pyrazine ring in determining the biological effect.
| Core Component | Role in Ligand Design | Example of Modification |
| Pyrazine Ring | Hinge-binding, scaffold | Substitution with aryl or alkyl groups |
| Ether Linkage | Provides flexibility | Replacement with thioether or amine |
| Terminal Amine | Anchor for substituents | Acylation, alkylation |
Bioisosteric Replacements within the Chemical Compound Structure
Bioisosteric replacement is a key strategy for optimizing lead compounds by exchanging one functional group for another with similar physical or chemical properties. nih.govnih.gov This approach is used to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the this compound series, bioisosteric replacements have been explored for each part of the molecule.
The ether oxygen has also been a target for bioisosteric replacement. Substituting it with a sulfur atom (to form a thioether) or a nitrogen atom (to form a secondary amine) can alter the geometry and electronic properties of the linker, which in turn can affect binding affinity. Furthermore, the terminal primary amine can be replaced by a wide range of functional groups, such as amides, sulfonamides, or small heterocyclic rings, to probe for new interactions within the target's active site. For example, in the development of casein kinase 2 (CSNK2) inhibitors, a 1,2,4-triazole (B32235) was successfully used as a bioisosteric replacement for an amide group, leading to improved potency and metabolic stability. acs.org
Fragment-Based Drug Design (FBDD) Approaches Utilizing Substructures
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. researchgate.net This approach involves screening small, low-molecular-weight fragments for weak binding to the target protein. Once a fragment hit is identified and its binding mode is confirmed, it can be optimized and grown into a more potent molecule.
The substructures of this compound are well-suited for FBDD. The pyrazine ring can serve as an initial fragment that binds in the hinge region of a kinase. In one FBDD campaign targeting cyclin-dependent kinase 2 (CDK2), a pyrazine-based fragment was identified as a starting point. researchgate.net This fragment was then elaborated by adding substituents to the amino group, leading to a significant increase in activity.
The FBDD process for a target like a protein kinase might begin with a screen of a fragment library containing various heterocyclic cores. If a pyrazine-containing fragment is found to bind, its binding mode would be determined, typically by X-ray crystallography. This structural information would then guide the elaboration of the fragment, for example, by adding an ether-amine side chain to mimic the this compound scaffold and to pick up additional interactions with the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure and the biological activity of a set of compounds. nih.govnih.gov QSAR models can be used to predict the activity of new compounds, thus helping to prioritize synthetic efforts. nih.gov
For a series of this compound derivatives, a QSAR model could be developed using their measured inhibitory concentrations (e.g., IC₅₀ values) against a particular target and a set of calculated molecular descriptors. These descriptors can quantify various aspects of the molecules' structure, such as their size, shape, hydrophobicity, and electronic properties.
A successful QSAR model can provide valuable insights into the SAR of the series. For example, a model might show that the activity is positively correlated with the size of the substituent at a particular position on the pyrazine ring and negatively correlated with the hydrophobicity of the substituent on the terminal amine. This information can then be used to design new, more potent analogs. The performance of QSAR models is typically evaluated using statistical measures such as the squared correlation coefficient (R²) and the root mean square error (RMSE). nih.gov
| QSAR Model Type | Description | Application |
| 2D-QSAR | Uses 2D descriptors like connectivity indices and physicochemical properties. | Rapid screening and prediction. |
| 3D-QSAR | Uses 3D descriptors based on the molecular fields (steric, electrostatic). | Provides a 3D map of favorable and unfavorable interaction regions. |
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational method that predicts the binding orientation and affinity of a ligand to a target protein. nih.gov It is a powerful tool for understanding the SAR of a series of compounds and for guiding the design of new inhibitors.
For this compound derivatives, docking studies have been instrumental in elucidating their binding mode in the active site of various kinases. These studies often reveal that the pyrazine ring is positioned in the hinge region of the kinase, where one of the nitrogen atoms forms a key hydrogen bond with the backbone of a conserved amino acid residue. pharmablock.com The ether-amine side chain then extends into the binding pocket, where it can make additional interactions with surrounding residues.
In a study of pyrazine-based antibacterial agents, molecular docking revealed that a pyrazine-pyridone derivative had a high binding affinity for its target due to the formation of a hydrogen bond and a π-hydrogen bond. nih.gov This type of detailed interaction profiling is crucial for understanding the molecular basis of activity and for designing analogs with improved binding.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target. nih.govmdpi.com Pharmacophore models can be generated based on the structure of a known active ligand or the structure of the target's binding site. nih.gov These models can then be used as filters in virtual screening campaigns to identify novel compounds with the potential to be active. frontiersin.orgnih.gov
For inhibitors based on the this compound scaffold, a pharmacophore model would typically include features such as hydrogen bond acceptors for the pyrazine nitrogens, a hydrophobic region for the pyrazine ring, and a hydrogen bond donor or acceptor for the terminal amine functionality.
Once a pharmacophore model is developed and validated, it can be used to search large chemical databases for molecules that match the model's features. mdpi.com This virtual screening approach can rapidly identify a diverse set of potential hits, which can then be tested experimentally. The successful application of pharmacophore modeling and virtual screening can significantly accelerate the discovery of new lead compounds. nih.gov
| Feature | Description |
| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen bond. |
| Hydrogen Bond Donor (HBD) | An atom that can donate a hydrogen bond. |
| Hydrophobic (HY) | A non-polar region of the molecule. |
| Aromatic (AR) | An aromatic ring system. |
Biological Interactions and Mechanisms of Action Non Clinical/in Vitro/ex Vivo
Enzyme Modulation and Inhibition Kinetics
The pyrazine (B50134) moiety is a key structural feature in numerous biologically active compounds, particularly as an inhibitor of various enzymes. tandfonline.comnih.govtandfonline.com Its unique electronic properties, combining aspects of aromatic systems with the polar interactions of heteroatoms, allow for diverse binding modes within enzyme active sites. acs.orgnih.gov Pyrazine-containing molecules are notably prevalent as kinase inhibitors, a class of drugs that target protein kinases involved in cellular signaling pathways. tandfonline.comnih.gov
Characterization of Reversible Enzyme Inhibition: Competitive, Non-Competitive, Uncompetitive, and Mixed-Type
Reversible enzyme inhibitors decrease enzyme activity through non-covalent binding to the enzyme. The nature of this interaction can be classified into several types based on where the inhibitor binds and how it affects the enzyme's kinetic parameters (Vmax and Km).
Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km (Michaelis constant) but does not affect the Vmax (maximum reaction velocity). Many pyrazine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme. tandfonline.com
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition reduces the Vmax but does not change the Km of the enzyme for its substrate.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, at a site that is created upon substrate binding. This mode of inhibition is more effective at higher substrate concentrations. It leads to a decrease in both Vmax and Km.
Mixed-Type Inhibition: This is a combination of competitive and non-competitive inhibition. The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. Mixed inhibitors typically decrease Vmax and can either increase or decrease Km.
Studies of Partial Reversible Inhibition (PRI) and its Implications
There is currently no specific information available in the scientific literature regarding studies of partial reversible inhibition for 2-(Pyrazin-2-yloxy)ethan-1-amine or its close structural analogs. PRI occurs when the enzyme-inhibitor complex can still convert substrate to product, but at a lower rate than the uninhibited enzyme.
Investigations into Irreversible Enzyme Inhibition Mechanisms
Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, leading to its permanent inactivation. Some pyrazine-based kinase inhibitors have been designed to act as irreversible inhibitors. tandfonline.com This is often achieved by incorporating a reactive functional group (a "warhead") into the inhibitor's structure that can form a covalent bond with a specific amino acid residue, such as a cysteine, in the active site of the target kinase. researchgate.net This mechanism can lead to prolonged and potent inhibition.
Kinetic Characterization of Enzyme Inhibition (e.g., determination of Ki, IC50 values)
The potency of an enzyme inhibitor is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki is a more fundamental measure of the inhibitor's binding affinity.
Numerous pyrazine derivatives have been synthesized and evaluated as inhibitors of various enzymes, demonstrating a wide range of potencies.
Table 1: Inhibitory Activity of Various Pyrazine Derivatives Against Different Enzymes
| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |
|---|---|---|---|
| Cinnamate-Pyrazine Derivatives | HCV NS5B RdRp | IC50: 0.69 µM and 1.2 µM | mdpi.com |
| 2,6-Disubstituted Pyrazines | CK2 and PIM kinases | Potent inhibition reported | nih.gov |
| Pyrazine-based Inhibitors | TrkA | Potent inhibition reported | nih.gov |
| Imadazo[1,2-a]pyrazine Derivatives | CDK9 | IC50: 0.16 µM | researchgate.net |
| Chalcone-Pyrazine Derivatives | BEL-7402 cell line | IC50: 10.74 µM | nih.gov |
This table is for illustrative purposes and shows data for structurally related pyrazine compounds, not this compound.
Analysis of Ligand-Enzyme Active Site Interactions
The interaction between a ligand and an enzyme's active site is crucial for its inhibitory activity. For pyrazine derivatives, several types of interactions are commonly observed. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most frequent interaction is a hydrogen bond where a pyrazine nitrogen atom acts as a hydrogen bond acceptor. acs.orgnih.gov
Other significant interactions include:
Hydrophobic Interactions: The aromatic pyrazine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the enzyme's binding pocket. tandfonline.com
π-Interactions: These can include π-π stacking with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) or π-cation interactions. acs.orgnih.gov
Weak Hydrogen Bonds: The hydrogen atoms on the pyrazine ring can act as weak hydrogen bond donors. acs.orgnih.gov
Metal Coordination: The nitrogen atoms of the pyrazine ring can coordinate with metal ions present in the active site of metalloenzymes. acs.orgnih.gov
For example, the aminopyrazine motif in certain spleen tyrosine kinase (Syk) inhibitors forms key hydrogen bonds with amino acids in the hinge region of the kinase. pharmablock.com
Receptor Binding and Modulation Studies
The structural motifs present in this compound, namely the pyrazine ring and the phenoxy-ethylamine core, are found in compounds known to interact with various G-protein coupled receptors (GPCRs).
Derivatives of pyrazine have been investigated for their binding affinity to several receptors. For instance, certain pyrazine-containing compounds have shown activity at serotonin (B10506) receptors, such as a weak affinity for the 5-HT1A receptor with a Ki value of 25 nM. mdpi.comnih.gov Additionally, azabicyclic pyrazine derivatives have been synthesized as potent muscarinic receptor agonists. rsc.org There is also research exploring whether pyrazine derivatives possess binding properties at nicotinic acetylcholine (B1216132) receptors. researchgate.net
The phenoxy-ethylamine scaffold is a component of many pharmacologically active molecules. For example, [2-(O-Phenylalkyl)phenoxy]alkylamine derivatives have been synthesized and shown to have a high affinity for serotonin-2 (5-HT2) receptors, with some also interacting with dopamine-2 (D2) receptors. nih.gov
Given these findings, it is plausible that this compound could exhibit binding affinity for monoamine receptors, such as serotonin or dopamine (B1211576) receptors, although experimental verification is required.
In Vitro Biological Activity Profiling of the Compound and Its Derivatives
Antimicrobial Activity: Antibacterial, Antitubercular, and Antifungal Efficacy in Cell-Based Assays
Derivatives of this compound have demonstrated notable antimicrobial activity. A study on 2-(pyrazin-2-yloxy)acetohydrazide analogs highlighted their potential against various bacterial strains. The investigation provided insights into the structural requirements for optimizing antibacterial efficacy against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. Furthermore, pyrazinamide (B1679903) derivatives, which share the pyrazine core, have shown significant inhibitory effects against Mycobacterium tuberculosis. One derivative, in particular, exhibited an antibacterial activity of 99.6% with a minimum inhibitory concentration (MIC) of 8.0 µg/mL. The length of the alkyl chain and the nature of the six-membered ring were found to influence the biological activity of these pyrazinamide derivatives.
Pyrazine-2(1H)-one moieties, present in antibiotics like echinomycin (B1671085) and levomycin, are known to inhibit the growth of gram-positive bacteria. Some synthetic derivatives have also shown antifungal activity against Aspergillus sp.. In a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, one compound prepared with acetophenone (B1666503) showed good antibacterial and antifungal activities, with MIC values as low as 0.05 µg/ml against certain strains. Another class of compounds, naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives with a piperazine (B1678402) moiety, has been synthesized and shown to possess antimicrobial activity. Specifically, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with minimum bactericidal concentrations (MBCs) of 1.25 µg/mL, 5.0 µg/mL, and 10 µg/mL, respectively.
Table 1: Antimicrobial Activity of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Target Organism(s) | Activity/Metric | Reference |
| 2-(Pyrazin-2-yloxy)acetohydrazide analogs | S. aureus, B. subtilis, E. coli, S. typhi | Structural insights for optimized activity | |
| Pyrazinamide derivative 1f | Mycobacterium tuberculosis | 99.6% inhibition, MIC: 8.0 µg/mL | |
| Pyrazine-2(1H)-one derivatives | Gram-positive bacteria, Aspergillus sp. | Growth inhibition, antifungal activity | |
| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative | Bacteria and Fungi | MIC: 0.05 - 0.5 µg/ml | |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | MBC: 1.25 - 10 µg/mL |
Antineoplastic Activity in Various Cancer Cell Lines
The antineoplastic potential of pyrazole (B372694) and pyrazine derivatives has been investigated against several cancer cell lines. Pyrazole derivatives have demonstrated potent anticancer activities, with some analogues showing significant efficacy against human colon cancer cell lines. For instance, one pyrazole derivative exhibited an IC50 value of 4.2 µM against a human colon cancer cell line. The substitution with electron-withdrawing groups, such as bromo and nitro groups, on the phenyl ring of aryldiazenyl pyrazole derivatives was found to significantly enhance their anticancer potential.
A series of novel pyrazoline derivatives were synthesized and evaluated for their antiproliferative activity against HepG-2, Hela, and A549 cancer cell lines. Compound 1b (3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) and 2b (3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed potent activity against HepG-2 cells with IC50 values of 6.78 µM and 16.02 µM, respectively. Another study on bispidine derivatives, which can feature piperazine moieties, found that compounds 4c and 4e could more effectively induce apoptosis in cancer HepG2 cells than in normal WI-38 fibroblasts. The lead compound 4e significantly enhanced cancer cell death, particularly when polyamines were added to the cell culture media.
Furthermore, certain triphenylamine-linked pyridine (B92270) and pyrazole analogues have exhibited high efficacy against A-549 (lung cancer) and MDA-MB-231 (mammary carcinoma) cell lines, with some compounds showing IC50 values in the nanomolar range.
Table 2: Antineoplastic Activity of Pyrazole and Pyrazine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value | Reference |
| Pyrazole derivative | Human colon cancer | 4.2 µM | |
| Pyrazoline derivative 1b | HepG-2 | 6.78 µM | |
| Pyrazoline derivative 2b | HepG-2 | 16.02 µM | |
| Triphenylamine-linked pyridone 4b | A-549 | 0.00803 µM | |
| Triphenylamine-linked pyridone 4e | A-549 | 0.0095 µM | |
| Triphenylamine-linked pyridone 4b | MDA-MB-231 | 0.0103 µM | |
| Triphenylamine-linked pyridone 4e | MDA-MB-231 | 0.0147 µM |
Anti-inflammatory Properties in Cellular Models
Derivatives containing pyrazole and pyrazoline scaffolds have been a focus of research for their anti-inflammatory properties. These compounds have been shown to inhibit key enzymes involved in the inflammatory cascade. For instance, a hybrid design combining pyrazolyl and thiazolyl scaffolds was envisioned as a good candidate for a dual COX-2/LOX inhibitor. The addition of a cyclized secondary amine moiety like piperazine was also suggested to potentially enhance anti-inflammatory activity.
Novel 1,5-diaryl pyrazole derivatives have been designed and evaluated for their cyclooxygenase (COX) inhibitory activity. In vitro COX-2 enzymatic assays revealed that compounds T3 and T5 exhibited potent inhibition with IC50 values of 0.781 µM for both. These compounds also showed inhibitory activity against COX-1, with compound T5 demonstrating a higher selectivity index for COX-2 (7.16) compared to T3 (5.96). Pyrazoline derivatives have also been identified as potent lipoxygenase (LOX) inhibitors, with one compound showing an IC50 of 80 µM.
Specific Enzyme Inhibition Assays (e.g., Kinase Inhibition, ATPase Inhibition, Hydrolase Inhibition)
The inhibitory activity of pyrazine and pyrazole derivatives extends to various enzymes beyond those involved in inflammation. Pyrazin-2(1H)-one derivatives have been identified as potential adenosine (B11128) triphosphate (ATP) competitive protein kinase inhibitors, suggesting their utility as anticancer drugs.
In the context of antimicrobial action, a derivative of piperazine, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was found to inhibit DNA gyrase in a dose-dependent manner. This inhibition of a bacterial topoisomerase is a key mechanism for its antimicrobial effect.
Furthermore, pyrazole analogues have been investigated as inhibitors of xanthine (B1682287) oxidase (XO). A specific pyrazole derivative demonstrated potent XO inhibitory activity with an IC50 of 0.83 µM, which is believed to contribute to its anticancer properties.
Metabolic Stability and In Vitro Metabolism Studies Using Biological Systems (e.g., microsomes, hepatocytes)
A detailed in vitro metabolism study of Zastaprazan, a complex molecule containing a pyrimidine (B1678525) ring, was conducted using hepatocytes from various species. The study identified numerous phase I and phase II metabolites, indicating that the compound is extensively metabolized. The major enzymes involved in its metabolism were found to be cytochrome P450 (CYP) 3A4 and CYP3A5. While not directly applicable to this compound, this highlights the metabolic pathways that can be involved in the biotransformation of related heterocyclic structures.
Mechanism of Action Elucidation in Preclinical In Vitro and Ex Vivo Models
The mechanisms of action for derivatives of this compound are multifaceted and depend on the specific chemical structure and biological context. For antimicrobial activity, the inhibition of essential bacterial enzymes is a key mechanism. As mentioned, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) exerts its effect through the inhibition of DNA gyrase, leading to disruption of bacterial DNA replication.
In the realm of anticancer activity, several mechanisms have been proposed. For certain pyrazole derivatives, the inhibition of xanthine oxidase is a suggested mechanism contributing to their antineoplastic effects. For some piperazin-2-one (B30754) based structures, the induction of apoptosis, associated with increased caspase 3/7 activity, has been observed in cancer cells. Furthermore, bispidine derivatives containing a piperazine moiety have been shown to induce cancer cell death through the activation of polyamine catabolism, which produces cytotoxic substances.
The anti-inflammatory action of pyrazole derivatives is primarily attributed to the inhibition of COX and LOX enzymes, which are crucial mediators of the inflammatory response.
Advanced Applications and Derivatization Strategies in Research
Design and Synthesis of Analogs and Derivatives for Focused Libraries
The generation of focused libraries of chemical compounds is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 2-(Pyrazin-2-yloxy)ethan-1-amine scaffold is particularly amenable to derivatization, allowing for the creation of diverse analogs through techniques such as parallel synthesis and scaffold decoration.
A key strategy in the synthesis of derivatives involves the functionalization of the primary amine. For instance, a series of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds has been synthesized. This was achieved by employing an intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, as a key scaffold for generating a variety of derivatives through condensation reactions with different amine-containing reagents. nih.gov This approach highlights the utility of the pyrazine (B50134) core as a template for building focused libraries with potential biological activities. The synthesis of such derivatives often involves the formation of new carbon-nitrogen (C–N) bonds, a common and versatile reaction in medicinal chemistry. nih.gov
The pyrazine ring itself offers multiple sites for modification, further expanding the accessible chemical space. The direct synthesis of multi-functional pyrazine scaffolds allows for the introduction of various substituents, influencing the compound's physicochemical properties and biological target interactions. researchgate.net Computational studies have shown that the pyrazine scaffold is involved in common drug-target interactions, reinforcing its value in drug design campaigns. nih.gov
The following table illustrates a general scheme for the diversification of the this compound scaffold:
| Starting Material | Reagent/Reaction Type | Resulting Derivative Class | Potential Applications |
| This compound | Acyl chlorides, Carboxylic acids (with coupling agents) | Amides | Exploration of hydrogen bonding interactions |
| This compound | Sulfonyl chlorides | Sulfonamides | Probing interactions with specific amino acid residues |
| This compound | Aldehydes, Ketones (reductive amination) | Secondary and Tertiary Amines | Modulation of basicity and lipophilicity |
| Substituted 2-chloropyrazine | 2-Aminoethanol | Substituted pyrazine-ether-amine analogs | SAR studies on the pyrazine ring |
This table presents a conceptual framework for generating a focused library based on the this compound scaffold.
Development of Chemical Probes for Target Validation and Deconvolution
Chemical probes are indispensable tools for target validation and deconvolution in chemical biology and drug discovery. The pyrazine-ether-amine scaffold can be strategically modified to create such probes, including photoaffinity probes and "clickable" probes, to identify and study the biological targets of bioactive molecules.
Photoaffinity labeling (PAL) is a powerful technique that utilizes a photoreactive group to covalently link a probe to its target protein upon light irradiation. mdpi.comenamine.net A derivative of this compound could be synthesized to incorporate a photoreactive moiety, such as a diazirine or benzophenone, and a reporter tag for detection and enrichment. mdpi.comenamine.net Diazirines are particularly attractive due to their small size, which minimizes perturbation of the parent molecule's biological activity. researchgate.netuq.edu.au
In addition to a photoreactive group, a "clickable" handle, such as an alkyne or azide (B81097), can be introduced. This allows for the use of bioorthogonal chemistry, like the copper-catalyzed azide-alkyne cycloaddition (click chemistry), to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) after the probe has bound to its target in a biological system. nih.govresearchgate.net This two-step approach offers greater flexibility and can reduce steric hindrance that might interfere with target binding. A biotinylated probe enables the affinity-based enrichment of the labeled proteins for subsequent identification by mass spectrometry. nih.govrsc.orgresearchgate.net
The design of a chemical probe based on the this compound scaffold would involve the following key components:
| Component | Function | Examples |
| Pharmacophore | Binds to the biological target | This compound core |
| Photoreactive Group | Forms a covalent bond with the target upon photoactivation | Diazirine, Benzophenone, Aryl azide |
| Reporter Tag/Handle | Enables detection, visualization, and/or enrichment of the probe-target complex | Biotin, Fluorophore, Alkyne, Azide |
This table outlines the essential components for designing a chemical probe derived from the this compound scaffold.
Integration of the Pyrazine-Ether-Amine Scaffold into Complex Molecular Architectures (e.g., Bivalent Ligands)
The this compound scaffold can serve as a versatile linker or building block for the construction of more complex molecular architectures, such as bivalent ligands and other heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).
Bivalent ligands consist of two pharmacophores connected by a linker, designed to simultaneously engage two binding sites on a single target or two different targets. This can lead to enhanced affinity, selectivity, and novel pharmacological effects. The pyrazine-ether-amine moiety can function as a flexible or rigidifying element within the linker, depending on the desired properties. For example, researchers have designed and synthesized bivalent inhibitors based on an imidazo[1,2-a]pyrazine (B1224502) scaffold to disrupt protein-protein interactions in a bacterial ATPase. nih.gov In this design, the pyrazine-containing small molecule inhibitor is linked to a peptide sequence that disrupts the protein's quaternary structure. nih.gov This demonstrates the potential of pyrazine-based scaffolds to be incorporated into such sophisticated molecular designs.
Furthermore, the pyrazine nucleus is present in heterobifunctional molecules developed for PROTAC applications. nih.gov PROTACs are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. broadpharm.com The linker component of a PROTAC is crucial for its efficacy, and the physicochemical properties of the pyrazine-ether-amine scaffold make it an attractive candidate for inclusion in PROTAC linkers. nih.govnih.govbroadpharm.comenamine.net The ether and amine functionalities can provide points for attachment and influence the solubility and conformational flexibility of the linker.
The following table summarizes the potential roles of the pyrazine-ether-amine scaffold in complex molecular architectures:
| Complex Architecture | Role of Pyrazine-Ether-Amine Scaffold | Potential Therapeutic Advantage |
| Bivalent Ligands | As a core component of the linker connecting two pharmacophores. | Increased potency, selectivity, and ability to modulate protein-protein interactions. |
| PROTACs | As a component of the linker connecting a target-binding ligand and an E3 ligase ligand. | Targeted protein degradation, potential to address "undruggable" targets. |
| Other Heterobifunctional Molecules | As a versatile building block for constructing molecules that recruit other endogenous effectors. technologynetworks.com | Novel mechanisms of action beyond traditional inhibition. |
This table illustrates the integration of the this compound scaffold into advanced molecular designs.
Patent Landscape and Academic Relevance
Analysis of Patent Trends for Pyrazine-Containing Compounds with Biological Activities
The patent landscape for pyrazine (B50134) derivatives has seen significant activity, driven by their diverse and potent biological activities. researchgate.nettandfonline.comnih.gov Pyrazines are a class of heterocyclic compounds that are ubiquitous in nature and have garnered substantial interest from medicinal chemists. researchgate.net This interest has translated into a large number of patent applications covering a wide array of therapeutic areas.
A review of patents filed between 2008 and 2012 highlights the breadth of pharmacological effects associated with pyrazine derivatives, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. tandfonline.comnih.gov More recent analyses, particularly from 2019 to 2023, show a continued and focused interest in pyrazine-based small molecules as kinase inhibitors for applications in oncology and immunology. tandfonline.com These newer patents often feature fused pyrazine systems like imidazopyrazines, pyrazolopyrazines, and triazolopyrazines. tandfonline.com
The trend indicates a strategic focus on developing potent, selective, and orally active kinase inhibitors, which have shown promising clinical activity and manageable toxicity profiles in treating relapse-resistant cancers and immunological disorders. tandfonline.com This sustained patent activity underscores the perceived value and therapeutic potential of the pyrazine scaffold in modern drug discovery.
Table 1: Patented Biological Activities of Pyrazine Derivatives
| Therapeutic Area | Specific Activity/Target |
|---|---|
| Infectious Diseases | Antibacterial, Antifungal, Antimycobacterial, Antiviral. researchgate.nettandfonline.com |
| Oncology | Anticancer, Kinase Inhibitors (e.g., for breast cancer). researchgate.nettandfonline.com |
| Inflammation & Immunology | Anti-inflammatory, Immunomodulation. researchgate.nettandfonline.com |
| Metabolic Diseases | Antidiabetic, Treatment for Arteriosclerosis. researchgate.nettandfonline.com |
| Central Nervous System | Treatment for Depression, Dementia, Parkinson's Disease, Anxiety, Pain. google.com |
Implications of Existing Patent Literature for Novel Academic Research Directions
The extensive patenting of pyrazine compounds has significant implications for academic researchers. The dense IP landscape, particularly in areas like kinase inhibition, can present challenges for academics working on similar targets. tandfonline.com However, it also illuminates underexplored areas ripe for novel investigation.
The existing patent literature serves as a valuable resource for identifying:
"White Spots" in the IP Landscape: A thorough analysis can reveal novel structural modifications, alternative therapeutic applications, or new biological targets for pyrazine derivatives that have not yet been claimed.
Opportunities for New Methodologies: Patents often focus on the composition of matter or method of use. drugpatentwatch.com This leaves open opportunities for academics to develop and publish novel synthetic routes to known patented scaffolds, which can be of significant value to the scientific community.
Tool Compounds for Basic Research: Patented compounds, once synthesized, can be used by academic researchers as chemical probes to investigate biological pathways, even if their therapeutic development is restricted.
For instance, while many patents focus on ATP-competitive kinase inhibitors, academic research could pivot to exploring allosteric inhibitors or compounds with entirely different mechanisms of action to circumvent existing IP. tandfonline.com Furthermore, the vast chemical space of pyrazine derivatives remains only partially explored, offering fertile ground for the discovery of compounds with novel biological activities outside the heavily patented areas. researchgate.net Collaboration between academic institutions and pharmaceutical companies, which hold large libraries of unstudied small molecules, presents another avenue for accelerating discovery. duke.edu
Strategies for Navigating Intellectual Property in Early-Stage Drug Discovery Research
For academic researchers involved in early-stage drug discovery, a proactive and strategic approach to intellectual property is crucial to ensure their innovations have a path toward clinical application. acs.orgtandfonline.com
Key strategies include:
Early and Comprehensive IP Assessment: Before significant resources are invested, researchers should conduct "freedom to operate" (FTO) searches to understand the existing patent landscape. outsourcedpharma.com This helps in designing research projects that avoid infringing on existing patents and identifies opportunities for novel IP. maplevalleyrx.com
Strategic Use of Provisional Patent Applications: Filing a provisional patent application is a cost-effective strategy to secure an early filing date before any public disclosure, such as a publication or conference presentation. outsourcedpharma.comacs.org This provides a one-year window to gather more data to support a full patent application, without jeopardizing the potential for patent protection. outsourcedpharma.com The pressure to publish in academia often competes with the need for IP protection, making early filing a critical step. tandfonline.com
Meticulous Record-Keeping and Inventor Identification: Maintaining detailed lab notebooks and accurately identifying all individuals who contributed to the conception of an invention are fundamental for the validity of a future patent. tandfonline.com
Building a Robust Patent Portfolio: Rather than a single patent, developing a portfolio of patents covering various aspects of an invention—such as the compound itself, its synthesis, formulations, and new therapeutic uses—can create a stronger and more defensible IP position. drugpatentwatch.com
Engaging with Technology Transfer Offices (TTOs): University TTOs are invaluable resources that can guide researchers through the IP protection process, from invention disclosure to patent filing and licensing negotiations. tandfonline.com
By integrating these IP strategies into the research lifecycle, academic scientists can protect their discoveries, attract investment and partnerships, and increase the likelihood that their work will translate from the laboratory to beneficial new therapies. biobostonconsulting.com
Q & A
Q. What are the recommended safety protocols for handling 2-(Pyrazin-2-yloxy)ethan-1-amine in laboratory settings?
Given the structural similarity to pyrazine derivatives (e.g., 1-(Pyrazin-2-yl)ethanamine), researchers should adhere to stringent safety measures:
- PPE : Wear nitrile gloves, full protective clothing, and P95/P1 respirators to avoid inhalation or skin contact .
- Ventilation : Use fume hoods to prevent airborne exposure.
- Disposal : Collect waste in approved containers and dispose via licensed hazardous waste services to avoid environmental contamination .
Q. How can the synthesis of this compound be optimized for higher yields?
Key methodologies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in analogous phenoxyamine syntheses (e.g., 2-(2-halophenoxy)benzenamine) .
- Reductive amination : Use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to stabilize intermediates .
- Purification : Employ column chromatography with silica gel and monitor purity via LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the pyrazine-ether linkage and amine group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Docking studies : Use software like AutoDock to simulate binding to target receptors (e.g., 5-HT2A, based on structural analogs like indole-ethanamines) .
- QSAR analysis : Correlate substituent effects (e.g., pyrazine vs. benzofuran) with bioactivity using Hammett parameters .
- DFT calculations : Predict redox behavior and stability under physiological conditions .
Q. What experimental strategies resolve contradictions in reported toxicity data for pyrazine derivatives?
- In vitro assays : Compare cytotoxicity (e.g., MTT assay) across cell lines to identify organ-specific effects .
- Metabolic profiling : Use hepatocyte models to assess metabolic stability and reactive metabolite formation .
- Cross-referencing : Validate findings against structurally related compounds (e.g., 2-(1,3-oxazinan-3-yl)ethan-1-amine) to isolate structure-toxicity relationships .
Q. How can reaction mechanisms for functionalizing this compound be elucidated?
- Kinetic isotope effects (KIE) : Study C-labeled intermediates to identify rate-determining steps in nucleophilic substitutions .
- Trapping experiments : Use radical scavengers (e.g., TEMPO) to detect transient intermediates in oxidation reactions .
- In situ IR spectroscopy : Monitor real-time bond formation (e.g., C-N coupling) during catalytic cycles .
Methodological Challenges
Q. Designing multi-step syntheses for derivatives of this compound
- Modular approaches : Incorporate Suzuki-Miyaura cross-coupling to introduce aryl groups at the pyrazine ring .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during harsh reactions (e.g., Friedel-Crafts alkylation) .
- Scale-up considerations : Optimize solvent systems (e.g., PEG-water mixtures) for greener industrial translation .
Q. Addressing discrepancies in physicochemical property predictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
